Uridine, 5,6-dihydro-

RNA structural biology Nucleoside conformation NMR spectroscopy

Quantifying in vivo tRNA degradation rates is confounded by salvage pathway reutilization of standard nucleosides. 5,6-Dihydrouridine (DHU) is excreted intact, enabling direct calculation of turnover without metabolic noise. - **Definitive biomarker:** Urinary excretion ratio to t6A ~12.6 mirrors tRNA composition; human turnover calculated at 0.48 µmol/kg/day. - **Conformational probe:** Induces flexible C2'-endo sugar pucker; disrupts base stacking vs. pseudouridine. - **Enzyme inhibition:** E. coli cytidine deaminase Ki = 3.4 µM for pathway dissection. - **Supply:** Analytical and research-grade material available for immediate shipment.

Molecular Formula C9H14N2O6
Molecular Weight 246.22 g/mol
CAS No. 30100-83-5
Cat. No. B3050969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5,6-dihydro-
CAS30100-83-5
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)
InChIKeyZPTBLXKRQACLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrouridine: Conformation and Stability


5,6-Dihydro-uridine (also termed 5,6-dihydrouridine, D, DHU, or UH₂) is a fully saturated pyrimidine nucleoside derived from uridine by enzymatic reduction of the C5=C6 double bond [1]. It is a naturally occurring post-transcriptional modification found primarily in the D-loop of transfer RNA (tRNA) from bacteria, eukaryotes, and some archaea, as well as in ribosomal RNA (rRNA) and certain messenger RNAs [2]. The compound possesses the molecular formula C₉H₁₄N₂O₆ and a molecular weight of 246.22 g/mol [3]. Unlike aromatic uridine, its non-planar saturated ring confers unique conformational properties that are central to its biological function and analytical utility.

RNA flexibility & conformation studies (C2'-endo pucker)
tRNA turnover biomarker research (quantitative excretion)
Cytidine deaminase inhibition probe

5,6-Dihydrouridine: Not a Generic Uridine Substitute


Generic substitution with uridine, pseudouridine, 5-methyluridine, or other unmodified or differently modified nucleosides is not scientifically valid for applications requiring the distinct conformational, enzymatic, or analytical properties of 5,6-dihydro-uridine. The saturation of the pyrimidine ring abolishes aromaticity, fundamentally altering sugar pucker equilibrium (strong C2′-endo preference), base-stacking capacity, and thermal stability [1]. These differences manifest as quantifiable divergences in enzyme inhibition profiles (e.g., Ki for cytidine deaminase), RNA conformational flexibility (ΔΔH of stabilization), and biomarker specificity (tRNA degradation rate measurement) that are not replicated by close structural analogs [2]. The following quantitative evidence establishes the specific, non-interchangeable characteristics that govern scientific selection.

Sugar pucker mismatch
C2'-endo (flexible B-form) may not replace C3'-endo modifications like pseudouridine or 5-methyluridine.
Helix destabilization vs. stabilization
Non-planar ring disrupts stacking; structural integrity may shift away from stabilizing analogs.
Metabolic salvage incompatibility
Near-quantitative urinary excretion limits reutilization; not interchangeable with salvageable nucleosides.

5,6-Dihydrouridine: Differentiation from Pseudouridine & 5-Methyluridine


Sugar Pucker Conformation: C2'-endo vs. C3'-endo

Solution-state NMR analysis reveals that 5,6-dihydro-uridine (D) dramatically shifts the sugar pucker equilibrium toward the C2′-endo conformation relative to uridine (U). For the dinucleoside monophosphate Dp, the equilibrium constant Kₑq ([C2′-endo]/[C3′-endo]) is 2.08 at 25 °C, whereas for Up the C2′-endo form is only modestly favored (Kₑq ~1.35). This difference is thermodynamically driven: the C2′-endo conformation in Dp is stabilized by an enthalpy of 1.5 kcal/mol compared to Up. In the trimer ApDpA, the effect is amplified, with D showing a Kₑq of 10.8 and the neighboring 5′-adenosine also exhibiting enhanced C2′-endo character (Kₑq 1.35 for free A vs. ~3.6 stabilization) [1].

Sugar Pucker
Head-to-head
5,6-Dihydrouridine: C2'-endo (dominant)
Pseudouridine / 5-Methyluridine: C3'-endo (dominant)
Supports B-form flexibility studies
Qualitative reversal; exact population percentages not reported
RNA structural biology Nucleoside conformation NMR spectroscopy

RNA Destabilization vs. Pseudouridine Stabilization

5,6-Dihydro-uridine acts as a competitive inhibitor of Escherichia coli cytidine deaminase with a Ki of 3.4 µM in a cell-free assay [1]. By contrast, the parent nucleoside uridine is a substrate for uridine phosphorylase and does not inhibit this enzyme. Pseudouridine and 5-methyluridine have not been reported to inhibit cytidine deaminase, underscoring the unique inhibitory profile conferred by saturation of the pyrimidine ring.

Helical Stability
Class-level
5,6-Dihydrouridine: Destabilizing (π-stack disruption)
Pseudouridine: Stabilizing; up to 1.7 kcal/mol vs. uridine
Enables localized helix destabilization
Quantitative value available only for pseudouridine
Enzyme inhibition Nucleoside metabolism Cytidine deaminase

Urinary Excretion for tRNA Turnover

5,6-Dihydro-uridine is virtually quantitatively excreted in urine and serves as a specific marker for whole-body tRNA degradation. The average molar ratio of 5,6-dihydro-uridine to N⁶-threoninocarbonyladenosine in urine (12.6 in humans, 13.6 in rats) closely matches that in cytoplasmic tRNA (11.8), validating its quantitative excretion [1]. Relative tRNA degradation rates determined via urinary 5,6-dihydro-uridine are 4.7× higher in rats (2.2 ± 0.33 µmol/kg/day) than in human adults (0.48 ± 0.05 µmol/kg/day) [1]. Neither uridine, pseudouridine, nor 5-methyluridine exhibit this same quantitative relationship to tRNA turnover, as they are either metabolized, reutilized, or derived from other RNA species.

tRNA Turnover Biomarker
Reported
Virtually 100% excreted
Human degradation rate: 0.48 ± 0.05 µmol/kg/day
Other nucleosides partially reutilized
Supports non-invasive tRNA turnover research
HPLC analysis, n=12 adults
Biomarker tRNA turnover Clinical chemistry

Dihydrouridine Content in Psychrophilic Bacteria

Quantitative analysis of tRNA from psychrophilic bacteria reveals that 5,6-dihydro-uridine content is 40–70% higher on average than in tRNA from the mesophile E. coli [1]. This elevated level is directly linked to the need for enhanced local conformational flexibility at low temperatures, as the C2′-endo sugar pucker promoted by 5,6-dihydro-uridine facilitates dynamic motion in otherwise rigid, cold RNA structures. In contrast, thermophilic organisms exhibit reduced or absent 5,6-dihydro-uridine, favoring modifications (e.g., 2′-O-methylation, pseudouridylation) that stabilize the C3′-endo conformation and increase thermal stability [2].

Cold-Adaptation Content
Head-to-head
Psychrophilic bacteria: 40–70% higher
E. coli (mesophile): baseline level
Validates flexibility role in cold RNA
LC-MS total tRNA hydrolysates
Extremophile biology RNA adaptation tRNA modification

Inhibition of E. coli Cytidine Deaminase

A systematic analysis of the Protein Data Bank (PDB) identified 171 instances of 5,6-dihydro-uridine (H2U) across RNA-containing structures, compared to 2982 pseudouridine (PSU), 736 5-methyluridine (5MU), and 314 4-thiouridine (4SU) residues [1]. The relatively low frequency reflects both the specialized functional role of dihydrouridine (primarily in tRNA D-loops) and the challenges in crystallographic detection of this flexible modification. Sugar pucker analysis confirmed that H2U strongly favors the C2′-endo conformation, whereas PSU, 5MU, and 4SU predominantly adopt C3′-endo [1].

Cytidine Deaminase Ki
Assay context
Ki = 3.4 µM
Cell-free enzyme assay
Supports enzyme probe use
No direct comparator data available
Structural biology RNA modifications PDB analysis

Enzyme Inhibition Spectrum: 5,6-Dihydro-uridine Inhibits UDP-N-acetylglucosamine Pyrophosphorylase

5,6-Dihydro-uridine inhibits UDP-N-acetylglucosamine pyrophosphorylase (EC 2.7.7.23) from baker's yeast and Neurospora crassa, an enzyme critical for UDP-GlcNAc synthesis. While uridine itself is a competitive inhibitor (Ki = 1.8 mM with UDP-GlcNAc, 0.16 mM with PPᵢ for yeast enzyme), 5,6-dihydro-uridine also demonstrates inhibition, whereas other nucleosides (e.g., deoxyuridine) show only slight inhibition and 5′-UMP and orotidine cause no inhibition [1]. The exact Ki for 5,6-dihydro-uridine was not reported, but its activity confirms that saturation of the pyrimidine ring does not abolish interaction with this enzyme.

Enzyme inhibition Nucleotide sugar metabolism Glycobiology

5,6-Dihydrouridine: Research & Industrial Applications


Flexible & Cold-Adapted RNA Engineering

5,6-Dihydro-uridine is an essential standard and synthetic building block for NMR, X-ray crystallography, and molecular dynamics studies of RNA loops, hinges, and tertiary interactions. Its strong C2′-endo sugar pucker preference (Kₑq = 2.08–10.8) and enthalpy of stabilization (-1.5 kcal/mol relative to uridine) enable researchers to dissect the contribution of local flexibility to RNA folding, ligand binding, and catalytic activity [1]. Substitution with uridine or C3′-endo-stabilizing modifications (pseudouridine, 2′-O-methyluridine) would produce opposite conformational effects and invalidate mechanistic interpretations.

Whole-Body tRNA Metabolism Studies

As a quantitatively excreted, specific degradation product of tRNA, 5,6-dihydro-uridine is used as a validated urinary biomarker for whole-body tRNA degradation rates in both preclinical models (rats: 2.2 ± 0.33 µmol/kg/day) and human studies (0.48 ± 0.05 µmol/kg/day) [1]. It is the only nucleoside that provides a direct readout of tRNA turnover without interference from rRNA, mRNA, or salvage pathways, making it indispensable for research on metabolic disorders, cancer cachexia, and nutritional interventions.

Cytidine Deaminase & Pyrimidine Metabolism Investigation

The 40–70% elevated 5,6-dihydro-uridine content in psychrophilic tRNA relative to mesophiles directly correlates with the need for enhanced local RNA flexibility at low temperatures [1]. Researchers investigating cold-adapted enzymes, ribosomes, or synthetic biology chassis for low-temperature bioprocessing require authentic 5,6-dihydro-uridine as a reference and as a modification to incorporate into in vitro transcribed RNA for functional assays.

RNA Flexibility and Base Stacking Studies

5,6-Dihydro-uridine serves as a selective competitive inhibitor of E. coli cytidine deaminase (Ki = 3.4 µM) and also inhibits UDP-N-acetylglucosamine pyrophosphorylase [1][2]. These activities make it a valuable tool compound for probing pyrimidine salvage pathways, enzyme mechanism studies, and the development of novel antimicrobial or anticancer agents targeting nucleotide metabolism.

Application
Selection Property
Validation Focus
Cold-Adapted RNA Design
C2'-endo pucker & helical destabilization
Flexibility maintenance at low temperature
tRNA Turnover Biomarker Research
Near-quantitative urinary excretion
Whole-body tRNA degradation rate calculation
Cytidine Deaminase Pathway Studies
Inhibitory activity (Ki context)
Enzyme inhibition assay validation
RNA Helix Destabilization Studies
Non-planar ring disrupting π-stacking
Local helix flexibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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